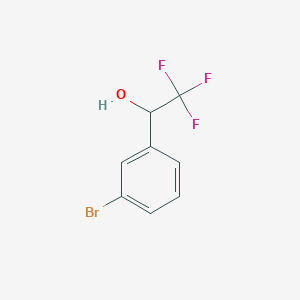

1-(3-Bromophenyl)-2,2,2-trifluoroethanol

Descripción

Significance of Fluorine in Pharmaceutical and Agrochemical Industries

The presence of fluorine atoms or fluorine-containing groups in active pharmaceutical ingredients (APIs) and agrochemicals has surged in recent decades. Today, a significant percentage of all commercialized crop protection agents and pharmaceuticals contain fluorine. chimia.chchimia.ch This trend is not coincidental but is rooted in the unique and predictable effects that fluorine imparts upon a molecule's chemical and biological properties. chimia.ch The success of blockbuster drugs like Fluoxetine (Prozac®) and Ciprofloxacin (Cipro®) highlights the transformative potential of fluorine in drug design. chimia.ch

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its characteristics. tandfonline.comnumberanalytics.com Even the substitution of a single hydrogen atom with fluorine can lead to significant changes in a compound's pharmacokinetic and pharmacodynamic profile. tandfonline.com Key molecular properties affected by fluorination include metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity. nih.govresearchgate.net

The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. nih.gov This enhanced metabolic stability often leads to a longer drug half-life and improved bioavailability. chimia.chresearchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, which can improve membrane permeation and cellular uptake. tandfonline.comresearchgate.net

Fluorine's effect on lipophilicity is complex; while aromatic fluorination typically increases lipophilicity, which can enhance membrane transport, the effect on alkyl chains can vary. numberanalytics.comsci-hub.st This modulation allows medicinal chemists to fine-tune a molecule's solubility and permeability. researchgate.net Fluorine can also participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate. researchgate.netresearchgate.netbenthamscience.com

| Property | Impact of Fluorine Incorporation | Consequence for Bioactivity |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond. nih.gov | Enhanced resistance to enzymatic degradation, leading to longer half-life and improved bioavailability. chimia.chresearchgate.net |

| Acidity/Basicity (pKa) | Decreases the basicity (lowers pKa) of nearby functional groups due to strong inductive electron withdrawal. researchgate.net | Improved membrane permeability and cellular uptake of drug candidates. tandfonline.com |

| Lipophilicity | Modulates lipophilicity; generally increases it, which can enhance passage through biological membranes. numberanalytics.comsci-hub.st | Improved absorption, distribution, and target engagement. researchgate.net |

| Binding Affinity | Can increase binding to target proteins through favorable polar interactions and conformational effects. tandfonline.comresearchgate.net | Enhanced intrinsic potency and selectivity of the therapeutic agent. benthamscience.com |

The predictable effects of fluorine make it a powerful tool in the drug discovery process. nih.gov Medicinal chemists frequently employ fluorination as a strategy to optimize lead compounds by addressing issues such as poor metabolic stability, low potency, or unfavorable pharmacokinetic properties. researchgate.netresearchgate.net For instance, replacing a metabolically vulnerable C-H bond with a C-F bond can block unwanted oxidation without significantly altering the molecule's size. nih.gov

The use of fluorine extends beyond metabolic "blocking." It can be used to fine-tune a molecule's conformation to better fit a biological target's binding site. researchgate.net The introduction of fluorine is a key strategy in the development of a wide range of therapeutics, including anti-infectives, non-steroidal anti-inflammatory drugs (NSAIDs), and central nervous system agents. researchgate.net Additionally, the isotope ¹⁸F is a crucial positron-emitting radiolabel used in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique vital for both clinical diagnostics and drug development research. tandfonline.comnih.gov

Overview of Trifluoromethylated Alcohols as Chiral Building Blocks

Within the diverse family of organofluorine compounds, trifluoromethylated alcohols represent a particularly valuable subclass. These compounds, which feature a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to the same or adjacent carbon atoms, serve as versatile chiral building blocks in the synthesis of more complex, biologically active molecules. nih.govmdpi.com The trifluoromethyl group itself is a prevalent motif in pharmaceuticals, known for enhancing metabolic stability and binding affinity. nih.gov

Many organic molecules, including drugs, can exist as stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. mhmedical.com A stereogenic center (or chiral center) is an atom within a molecule that gives rise to this stereoisomerism. youtube.com In medicinal chemistry, chirality is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com

Consequently, different enantiomers (non-superimposable mirror-image stereoisomers) of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. mdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. omicsonline.org Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to study and control the stereochemistry of chiral drugs. nih.gov The ability to synthesize a single, desired enantiomer of a drug is a critical goal in modern pharmaceutical development. mdpi.com

Given the importance of stereochemical purity, significant research has been dedicated to the development of enantioselective methods for synthesizing chiral fluoroalcohols. These strategies aim to produce a single enantiomer in high yield and purity, avoiding the need for difficult and often inefficient separation of racemic mixtures. mdpi.com

Common approaches include:

Asymmetric Reduction: The enantioselective reduction of a prochiral trifluoromethyl ketone is a widely used method. This can be achieved using chiral catalysts, such as those based on transition metals, or through biocatalysis employing enzymes like ketoreductases (KREDs). rsc.org

Use of Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to the starting material to direct a chemical transformation stereoselectively. Once the desired stereocenter is created, the auxiliary is removed.

Catalytic Asymmetric Addition: The enantioselective addition of a trifluoromethyl group to an aldehyde or a related carbonyl compound can generate the chiral alcohol directly. nih.gov This often involves the use of a chiral ligand in conjunction with a metal catalyst. researchgate.net

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of alcohols, leaving the other enantiomer unreacted and thus enriched. This is often accomplished using enzymes like lipases. mdpi.com

These advanced synthetic methods provide access to a wide array of enantioenriched trifluoromethylated alcohols, which serve as valuable precursors for pharmaceuticals and other bioactive compounds. nih.gov

Contextualization of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol within the Class of Aryl Trifluoroethanols

The compound this compound belongs to the structural class of aryl trifluoroethanols. This classification signifies that it contains a phenyl (aromatic) ring and a 2,2,2-trifluoroethanol (B45653) moiety attached to the same benzylic carbon. This carbon atom is a stereogenic center, meaning the compound can exist as two distinct enantiomers.

| Properties of this compound | |

|---|---|

| Chemical Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol |

| CAS Number | 446-63-9 cymitquimica.com |

| Structural Features | - 3-Bromophenyl group

|

| Physical Form | Solid cymitquimica.com |

Aryl trifluoroethanols are recognized as important building blocks in organic and medicinal chemistry. bohrium.com The trifluoroethanol portion imparts the beneficial properties associated with fluorine, such as increased stability and unique electronic characteristics. wikipedia.org The aryl group provides a scaffold that is common in many drug molecules and allows for diverse interactions with biological targets. researchgate.net

The bromine atom at the 3-position (meta-position) of the phenyl ring is particularly significant from a synthetic standpoint. It serves as a versatile chemical handle, enabling further structural modifications through a variety of well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of other functional groups and the construction of more complex molecular architectures, making this compound a valuable intermediate in the synthesis of novel pharmaceutical candidates.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(3-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXYKDDEAMXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633873 | |

| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-63-9 | |

| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 3 Bromophenyl 2,2,2 Trifluoroethanol

Oxidation Reactions

The secondary alcohol moiety of 1-(3-bromophenyl)-2,2,2-trifluoroethanol can be readily oxidized to the corresponding ketone, a transformation that is fundamental in organic synthesis.

Oxidation to 1-(3-Bromophenyl)-2,2,2-trifluoroethanone

The conversion of this compound to 1-(3-bromophenyl)-2,2,2-trifluoroethanone is a key oxidation reaction. This process has been studied using various oxidizing agents, with potassium tetraoxoferrate(VI) (K₂FeO₄), also known as potassium ferrate(VI), being a notable example due to its efficiency and environmentally friendly nature. The reaction yields the ketone product in nearly quantitative amounts. acs.org

The oxidation of this compound by potassium ferrate(VI) under basic conditions follows a discernible kinetic profile. acs.org The reaction is first-order with respect to both the alcohol and the ferrate(VI) ion. nih.govresearchgate.net

The proposed mechanism involves the transfer of a hydride ion from the alcohol's α-carbon to the oxidant. This process is often the rate-determining step. The ferrate(VI) species, likely the protonated form HFeO₄⁻ in neutral or slightly alkaline solutions, acts as the active oxidant. nih.gov The reaction proceeds through a transition state where the C-H bond of the alcohol is cleaved.

Postulated Reaction Steps:

Equilibrium: Formation of the active oxidant species, HFeO₄⁻.

FeO₄²⁻ + H₂O ⇌ HFeO₄⁻ + OH⁻

Rate-Determining Step: Abstraction of a hydride from the alcohol by the ferrate species.

Product Formation: The intermediate species subsequently break down to form the ketone, iron(III) hydroxide (B78521), and dioxygen. acs.org

The rate of oxidation of secondary alcohols by potassium ferrate(VI) is highly dependent on pH. nih.gov Studies on related compounds show that the observed rate constant (k_obs) decreases as the concentration of hydroxide ions ([OH⁻]) increases, indicating a negative fractional order with respect to [OH⁻]. researchgate.netccsenet.org

This pH dependence is attributed to the equilibrium between the different forms of ferrate(VI) in aqueous solution. The protonated species, hydrotetraoxoferrate(VI) (HFeO₄⁻), is a more potent oxidant than the deprotonated form, tetraoxoferrate(VI) (FeO₄²⁻). nih.gov The pKa for this equilibrium (HFeO₄⁻ ⇌ H⁺ + FeO₄²⁻) is approximately 7.23. nih.gov Consequently, the reaction rate is significantly faster in neutral or slightly acidic conditions where the concentration of the more reactive HFeO₄⁻ is higher. In strongly basic solutions, the less reactive FeO₄²⁻ predominates, leading to a slower oxidation rate.

Effect of pH on Oxidant Species and Reactivity

| pH Range | Dominant Ferrate(VI) Species | Oxidative Power | Reaction Rate |

|---|---|---|---|

| < 7.2 | HFeO₄⁻ | Higher | Faster |

The influence of substituents on the phenyl ring on the rate of oxidation can be quantified using the Hammett equation, log(k/k₀) = ρσ. libretexts.orgwalisongo.ac.id For the oxidation of a series of substituted 1-phenyl-2,2,2-trifluoroethanols by potassium ferrate(VI), a positive Hammett ρ value is observed. acs.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring and retarded by electron-donating substituents. msudenver.edupomona.edu This observation supports a mechanism where there is a buildup of negative charge at the reaction center in the transition state, or more accurately, a transition state that is stabilized by the withdrawal of electron density. This is consistent with a hydride transfer mechanism, where the carbon atom of the C-H bond being broken becomes more electron-deficient.

Kinetic Isotope Effect (KIE) studies, where the α-hydrogen of the alcohol is replaced by deuterium, provide further insight into the mechanism. A significant primary KIE (kH/kD > 1) is typically observed in these oxidations, indicating that the C-H bond is broken in the rate-determining step of the reaction. researchgate.net

Cross-Coupling Reactions (Bromine at Phenyl Ring)

The bromine atom attached to the phenyl ring of this compound serves as a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biaryl compounds, styrenes, and conjugated systems by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgtcichemicals.com In the case of this compound, the aryl bromide functionality can readily participate in this reaction.

The general reaction involves treating the aryl bromide with a suitable boronic acid in the presence of a palladium catalyst and a base. The reaction is highly versatile and tolerant of various functional groups, including the alcohol moiety present in the substrate. tcichemicals.com

Generalized Suzuki-Miyaura Reaction Scheme:

Where R' can be an aryl, vinyl, or alkyl group.

The catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with common choices including Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. mdpi.com The choice of conditions can be tailored to achieve high yields and selectivity. researchgate.net

Commonly Used Reagents in Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the catalyst and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and influences reaction rate |

Other Palladium-Catalyzed Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the synthesis of complex molecular architectures. While direct studies on this specific substrate are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of aryl bromides in these transformations. youtube.comsigmaaldrich.com

Common palladium-catalyzed reactions applicable to this compound include the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. youtube.comsigmaaldrich.com For instance, in a Suzuki-Miyaura coupling, the aryl bromide can react with an organoboron species in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. cas.cnnih.gov

Table 1: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryl, Aryl-alkene |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Biaryl, Aryl-alkyne, etc. |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-substituted alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |

| Buchwald-Hartwig | Amine, Alcohol | Pd₂(dba)₃, BINAP | Aryl-amine, Aryl-ether |

The efficiency and outcome of these reactions depend on carefully selected conditions, including the choice of catalyst, ligand, base, and solvent. The presence of the trifluoroethanol moiety may influence the electronic properties of the aryl bromide, potentially affecting the rates of oxidative addition to the palladium(0) catalyst.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of various functional groups through esterification and etherification.

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride (B1165640). A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible process, often requiring the removal of water to drive the equilibrium toward the product. masterorganicchemistry.commdpi.com

For example, the formation of the corresponding acetate (B1210297) ester, 1-(3-bromophenyl)-2,2,2-trifluoroethyl acetate, would typically involve reacting the alcohol with acetic acid under acidic conditions (e.g., sulfuric acid) or, more efficiently, with acetic anhydride or acetyl chloride in the presence of a base like pyridine. google.com

Table 2: Example Esterification Reaction

| Reactant | Reagent | Catalyst/Base | Product |

| This compound | Acetic Anhydride | Pyridine | 1-(3-Bromophenyl)-2,2,2-trifluoroethyl acetate |

| This compound | Acetic Acid | H₂SO₄ (catalytic) | 1-(3-Bromophenyl)-2,2,2-trifluoroethyl acetate |

The electron-withdrawing trifluoromethyl group adjacent to the alcohol increases its acidity compared to non-fluorinated alcohols, which can influence the kinetics of the esterification reaction. wikipedia.org

Ether formation can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org

To synthesize an ether from this compound, the alcohol would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This alkoxide could then be reacted with an alkyl halide (e.g., methyl iodide) to form the desired ether.

Table 3: Hypothetical Williamson Ether Synthesis

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation | This compound + NaH | Sodium 1-(3-bromophenyl)-2,2,2-trifluoroethoxide |

| 2. Nucleophilic Substitution | Sodium 1-(3-bromophenyl)-2,2,2-trifluoroethoxide + CH₃I | 1-(3-Bromophenyl)-1-methoxy-2,2,2-trifluoroethane |

The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the resulting alkoxide, which might necessitate more forcing reaction conditions compared to simpler secondary alcohols.

Further Functionalization of the Phenyl Moiety

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although the existing substituents significantly influence the ring's reactivity and the position of the incoming electrophile. libretexts.orglibretexts.org The reaction involves an electrophile attacking the pi system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. openstax.org

The two substituents on the ring are:

Bromo group (-Br): This is an ortho-, para-directing group but is deactivating due to its inductive electron-withdrawing effect.

1-(2,2,2-trifluoroethanol) group (-CH(OH)CF₃): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the -CF₃ group. This deactivation makes it a meta-director.

When both activating/deactivating groups are present, their directing effects must be considered collectively. In this case, both groups are deactivating. The powerful deactivating nature of the -CH(OH)CF₃ group will likely dominate. Therefore, electrophilic substitution is expected to be difficult and would primarily direct the incoming electrophile to the positions meta to the -CH(OH)CF₃ group (positions 5) and ortho/para to the bromo group (positions 2, 4, 6). The most likely positions for substitution would be C4 and C6, which are ortho and para to the bromine and meta to the trifluoroethanol group. Steric hindrance might favor substitution at the C4 (para) position.

Table 4: Directing Effects in Electrophilic Aromatic Substitution

| Position | Relation to -Br | Relation to -CH(OH)CF₃ | Predicted Reactivity |

| 2 | ortho | ortho | Disfavored |

| 4 | para | meta | Favored |

| 5 | meta | meta | Disfavored |

| 6 | ortho | meta | Potentially favored, but sterically hindered |

Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). openstax.orgyoutube.com However, the strongly deactivated nature of the ring would require harsh reaction conditions, which could lead to side reactions or decomposition.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules. For 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, ¹H, ¹⁹F, and ¹³C NMR would each provide unique and complementary information.

¹H NMR Chemical Shifts and Coupling Patterns

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methine proton (CH), and the hydroxyl proton (OH).

Aromatic Region: The four protons on the 3-bromophenyl ring would appear in the typical aromatic region (approximately 7.0-7.8 ppm). Due to the meta-substitution pattern, a complex splitting pattern would be anticipated. The protons ortho, para, and meta to the trifluoroethanol substituent would have slightly different chemical environments, leading to overlapping multiplets.

Methine Proton (CH): The proton on the carbon bearing the hydroxyl and trifluoromethyl groups would likely appear as a quartet due to coupling with the three neighboring fluorine atoms. This signal would be expected in the range of 4.5-5.5 ppm, shifted downfield by the adjacent electron-withdrawing trifluoromethyl and hydroxyl groups.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature. It could appear as a broad singlet or a doublet if coupled to the methine proton.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

| Aromatic Hs | ~7.0 - 7.8 | Multiplet | |

| CH-OH | ~4.5 - 5.5 | Quartet (q) | ³J(H,F) ≈ 6-8 Hz |

| OH | Variable | Singlet (s) or Doublet (d) |

¹⁹F NMR Chemical Shifts and Coupling Patterns

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would likely appear as a doublet due to coupling with the adjacent methine proton. The chemical shift for trifluoromethyl groups attached to a carbinol carbon typically falls in the range of -75 to -80 ppm relative to a CFCl₃ standard.

| Fluorine Nuclei | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

| -CF₃ | ~ -75 to -80 | Doublet (d) | ³J(F,H) ≈ 6-8 Hz |

¹³C NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the 3-bromophenyl ring. The carbon attached to the bromine atom (C-Br) would be significantly influenced by the halogen's electronegativity and would appear in the range of 120-125 ppm. The other aromatic carbons would resonate in the typical aromatic region of 125-140 ppm.

Carbinol Carbon (CH-OH): The carbon atom bonded to the hydroxyl and trifluoromethyl groups would be observed as a quartet due to coupling with the three fluorine atoms. Its chemical shift would be in the range of 70-80 ppm.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group would also appear as a quartet due to one-bond coupling with the three fluorine atoms. This signal is typically found further downfield, around 120-125 ppm.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C-Br | ~120 - 125 | Singlet |

| Aromatic CHs | ~125 - 140 | Singlets |

| CH-OH | ~70 - 80 | Quartet |

| -CF₃ | ~120 - 125 | Quartet |

Application in Reaction Monitoring and Stereochemical Assignment

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound, typically via the reduction of 3-bromo-α,α,α-trifluoroacetophenone, ¹H NMR can be used to track the disappearance of the ketone starting material and the appearance of the alcohol product.

Furthermore, as this compound is a chiral molecule, NMR spectroscopy in conjunction with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be employed to determine the enantiomeric excess of a sample. The formation of diastereomeric esters or complexes results in separate NMR signals for each enantiomer, allowing for their quantification.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Analysis of C-F Stretching Modes

The most prominent features in the IR spectrum of this compound, aside from the O-H and aromatic C-H and C=C stretching vibrations, would be the strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. These vibrations typically appear in the region of 1100-1350 cm⁻¹. Due to the presence of multiple C-F bonds, this region often shows several strong and broad absorption bands corresponding to symmetric and asymmetric stretching vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | ~3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Weak |

| C-F Stretch | ~1100 - 1350 | Strong, Broad |

| C-Br Stretch | ~500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₆BrF₃O. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of similar intensity separated by approximately 2 mass units.

The theoretical monoisotopic mass of the compound can be calculated with high precision. This value serves as a benchmark for experimental HRMS measurements, confirming the compound's identity and purity.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₈H₆⁷⁹BrF₃O | [M]⁺ | 253.95542 |

| C₈H₆⁸¹BrF₃O | [M]⁺ | 255.95337 |

Note: Data is calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing reaction mixtures, assessing purity, and identifying byproducts. For a compound like this compound, a reversed-phase LC method would typically be employed to separate the target molecule from starting materials or other impurities. The eluent from the LC column is then introduced into the mass spectrometer, which serves as the detector. The MS can be operated in scan mode to acquire full mass spectra or in selected ion monitoring (SIM) mode to look for the specific molecular ions corresponding to the target compound, providing both high sensitivity and selectivity.

X-ray Diffraction Analysis for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no public crystal structure data for this compound is currently available, such an analysis would provide incontrovertible proof of its molecular structure and stereochemistry.

Gas Chromatography (GC) for Product Yield Determination

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. In the context of the synthesis of this compound, GC is an effective method for determining the reaction yield. The process typically involves analyzing the crude reaction mixture by GC with flame ionization detection (FID). To ensure accuracy, an internal standard—a non-reactive compound with a distinct retention time—is added in a known concentration to the reaction mixture before analysis.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules, determining the enantiomeric excess (e.e.) is crucial, especially in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. shimadzu.com The two enantiomers of this compound interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus elute at different times.

A typical analysis involves dissolving the sample in a suitable mobile phase and injecting it onto a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® AD, Chiralcel® OD), are often effective for separating the enantiomers of aryl alcohols. nih.gov The separation is monitored using a UV detector. The enantiomeric excess is calculated from the integrated areas of the two resulting peaks using the formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. This method provides a quantitative measure of the optical purity of the synthesized chiral alcohol. researchgate.net

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comrsc.orgresearchgate.netnih.govresearchgate.net For a molecule like 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, DFT can provide critical insights into its geometry, stability, and reactivity. Calculations would typically be performed using functionals like B3LYP or M06-2X with an appropriate basis set, such as 6-311++G(d,p), to accurately model the system. researchgate.netnih.gov

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. mdpi.comresearchgate.netresearchgate.net For the synthesis of this compound, which is commonly achieved through the reduction of 3-bromo-α,α,α-trifluoroacetophenone, DFT could elucidate the mechanism of hydride transfer from a reducing agent (e.g., NaBH₄).

Table 1: Hypothetical DFT Energy Profile for a Key Reaction Step This table is illustrative and based on general principles of DFT analysis.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Ketone + Hydride Source | 0.0 |

| Transition State (TS) | Hydride attack on carbonyl | +15.5 |

| Intermediate | Alkoxide species | -5.2 |

| Products | Alcohol + Byproduct | -20.8 |

A significant application of DFT is the prediction of spectroscopic data, which can aid in the structural confirmation of synthesized compounds. rsc.orgnih.gov By calculating properties related to the molecule's electronic and vibrational states, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible.

NMR Spectroscopy : DFT can calculate the magnetic shielding tensors of nuclei (e.g., ¹H, ¹³C, ¹⁹F), which are then converted into chemical shifts. These predicted values can be compared with experimental data for structural validation.

IR Spectroscopy : The vibrational frequencies of the molecule can be computed to predict the positions of absorption bands in an IR spectrum. For this compound, this would include the characteristic O-H stretching frequency and vibrations associated with the C-F and C-Br bonds.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, predicting the λ_max values in a UV-Vis spectrum. rsc.orgnih.gov

These computational tools are invaluable for confirming experimental results and understanding the electronic structure's influence on spectroscopic properties. nih.gov

Since this compound is a chiral molecule, its asymmetric synthesis is of significant interest. DFT is a key tool for understanding the origins of enantioselectivity in such reactions. By modeling the transition states of the reaction with a chiral catalyst or reagent, chemists can determine why one enantiomer is formed preferentially. researchgate.netliverpool.ac.ukresearchgate.net

The analysis involves comparing the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers. A lower activation energy for one pathway explains the observed enantiomeric excess. researchgate.net These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, between the substrate and the chiral catalyst that dictate the stereochemical outcome. researchgate.netnih.gov This understanding is crucial for the rational design of more effective asymmetric catalysts. acs.org

Kinetic Studies and Reaction Order

Kinetic studies provide quantitative data on reaction rates and how they are influenced by reactant concentrations. For the synthesis of this compound, determining the reaction order with respect to the starting ketone, the reducing agent, and any catalyst provides insight into the reaction mechanism.

For example, if the reduction of 3-bromo-α,α,α-trifluoroacetophenone with a hydride source is found to be first-order in both the ketone and the hydride, it would suggest that the rate-determining step involves a bimolecular collision between these two species. Such experimental data complements the mechanistic picture derived from DFT calculations. researchgate.net Variable temperature NMR spectroscopy can also be employed to determine kinetic data for conformational changes within the molecule. researchgate.net

Investigation of Catalytic Cycles

Many syntheses of trifluoromethylated alcohols employ catalysts, such as in asymmetric transfer hydrogenation. acs.org Investigating the catalytic cycle involves identifying all the steps the catalyst undergoes during the reaction, including substrate binding, the chemical transformation, product release, and catalyst regeneration.

For a hypothetical catalytic reduction, the cycle might involve:

Coordination of the ketone to the metal center of the catalyst.

Transfer of a hydride from the catalyst (or a co-reductant) to the ketone's carbonyl carbon.

Release of the resulting alcohol product.

Regeneration of the active catalyst species.

Each step in this cycle can be modeled using DFT to understand its energetics. Experimental techniques, such as in-situ spectroscopy, can be used to detect catalytic intermediates, providing empirical support for the proposed cycle. Dual catalysis systems, combining methods like photoredox and nickel catalysis, have also been developed for synthesizing α-trifluoromethyl ketones, which are precursors to the target alcohol. acs.org

Role of Hydrogen Bonding and Solvent Effects

The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor. The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton, making it a strong hydrogen bond donor. researchgate.netacs.org This property is critical in its interactions with solvents, reagents, and other molecules.

Hydrogen Bonding : Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms is possible, which can influence the molecule's conformation. southampton.ac.uk Intermolecular hydrogen bonding with solvent molecules will affect its solubility and reactivity. In reactions where the alcohol is a product, hydrogen bonding can influence the reaction equilibrium and kinetics. researchgate.net

Solvent Effects : The choice of solvent can dramatically impact reaction rates and selectivity. rsc.orgresearchgate.netplos.org Protic solvents can solvate both the reactants and transition states through hydrogen bonding, potentially altering activation energies. nih.govacs.org Aprotic solvents, on the other hand, may favor different reaction pathways. For instance, the synthesis of bromophenyl compounds can be sensitive to the solvent system used. ccspublishing.org.cngoogle.com The effect of different solvents on reaction yield and selectivity is often studied to optimize synthetic protocols. plos.org

Advanced Research Applications and Future Directions

Use as a Versatile Building Block in Complex Molecule Synthesis

Fluorinated building blocks are essential components in modern synthetic chemistry, particularly in the pharmaceutical, agrochemical, and materials science industries. youtube.com The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including stability, lipophilicity, and bioavailability. youtube.com 1-(3-Bromophenyl)-2,2,2-trifluoroethanol serves as a prime example of such a building block, offering two distinct points for chemical modification: the bromine-substituted aromatic ring and the trifluoroethanol group. This dual functionality allows for its strategic incorporation into larger, more complex molecular architectures.

A key application of this building block is in the synthesis of novel, biologically active compounds. The 3-bromophenyl segment can be found in various pharmacologically active agents. For instance, researchers have designed and synthesized a series of quinazoline (B50416) derivatives as potential anticancer agents, specifically as inhibitors of Aurora A kinase, a protein that plays a significant role in cell cycle regulation. nih.gov One of the most potent compounds identified was 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which demonstrated significant inhibitory activity and induced apoptosis in cancer cell lines. nih.gov The synthesis of such molecules highlights how the core 1-(3-bromophenyl) structure can be elaborated into complex heterocyclic systems with therapeutic potential.

Similarly, the trifluoroethyl group is a crucial pharmacophore in medicinal chemistry. Asymmetric synthesis methods have been developed to create chiral quinazolinones with trifluoroethyl-based structures, which are of interest for their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinases. nih.govmdpi.com These examples underscore the role of this compound as a precursor to molecules with significant biological relevance.

| Derived Compound Class | Biological Target | Therapeutic Potential | Reference |

|---|---|---|---|

| Quinazoline Carboxylic Acids | Aurora A Kinase | Anticancer | nih.gov |

| Chiral Quinazolinones | EGFR Kinases | Anticancer | nih.govmdpi.com |

In drug discovery, "privileged structures" or scaffolds are molecular frameworks that can bind to multiple biological targets, serving as templates for developing new drugs. mdpi.com The structure of this compound provides a foundation for such a scaffold. By using this compound as a starting point, medicinal chemists can generate libraries of related molecules through systematic modification of both the phenyl ring and the alcohol group.

This process, often involving techniques like scaffold-hopping, allows for a systematic exploration of the structure-activity relationship (SAR). dundee.ac.uk For example, the bromine atom can be replaced with a variety of other functional groups via cross-coupling reactions, while the alcohol can be converted into ethers, esters, or other functionalities. This systematic modification allows researchers to fine-tune the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile for a specific biological target. The quinazoline-based Aurora A kinase inhibitors serve as a practical example of how a core scaffold containing the 3-bromophenyl group can be rationally modified to enhance its biological activity. nih.gov

Development of New Catalytic Systems for Asymmetric Synthesis

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer chiral molecules, which is critical for the pharmaceutical industry. rsc.orgresearchgate.net The development of new chiral ligands and catalysts is a continuous effort. Chiral alcohols, particularly those with unique electronic properties like this compound, are valuable precursors for new ligand systems.

The trifluoroethanol moiety's strong electron-withdrawing nature makes the alcohol proton more acidic than that of non-fluorinated alcohols. wikipedia.orgchemeurope.com This property can be exploited in the design of ligands for metal catalysts. The alcohol can be derivatized to form chiral ethers or esters that can coordinate with a metal center, creating a specific chiral environment around it. This chiral environment can then direct a chemical reaction to produce one enantiomer of the product preferentially over the other. While specific catalytic systems based directly on this compound are still an emerging area of research, its structural features make it a promising candidate for the development of novel ligands for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. rti.org This approach allows chemists to quickly generate a diverse set of analogues without having to restart the synthesis from scratch. Aryl halides, particularly bromides and chlorides, are ideal "handles" for LSF because they are stable throughout a multi-step synthesis but can be selectively activated for cross-coupling reactions. chemrxiv.org

The bromine atom of this compound makes it an excellent substrate for LSF. It can readily participate in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

| Reaction Name | Coupling Partner | Bond Formed | Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | Carbon-Carbon | Introduction of aryl, alkyl, or vinyl groups |

| Heck Coupling | Alkene | Carbon-Carbon | Formation of substituted alkenes |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen | Synthesis of anilines and derivatives |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon | Synthesis of aryl alkynes |

This reactivity allows for the late-stage introduction of diverse chemical groups onto the phenyl ring, enabling rapid exploration of how different substituents in that position affect biological activity. This capability is crucial for optimizing lead compounds in drug discovery programs. nih.gov

Exploration of Novel Reactivity Patterns

The unique combination of functional groups in this compound gives rise to interesting reactivity. The trifluoromethyl group (CF3) is strongly electron-withdrawing, which significantly increases the acidity of the adjacent alcohol proton. wikipedia.orgketonepharma.com This property makes the compound a strong hydrogen bond donor, allowing it to act as a catalyst or solvent additive to stabilize transition states or activate substrates in certain reactions.

The trifluoroethanol moiety itself can serve as a source of the trifluoroethoxy group in various transformations. wikipedia.org Research into the reactivity of fluorinated alcohols is ongoing. For example, in one study, benzoates derived from trifluoroethanol were explored for photocatalytic hydrofluoroalkylation of alkenes. acs.org Although this specific substrate showed poor reactivity under the tested conditions, such studies are crucial for mapping out the reactivity patterns and limitations of these building blocks, paving the way for the discovery of new reactions. acs.org The oxidation of the trifluoroethanol group can also lead to other valuable fluorinated intermediates, such as trifluoroacetic acid derivatives. wikipedia.org

Environmental and Sustainability Aspects in Fluorinated Compound Synthesis

The synthesis of fluorinated compounds is coming under increasing scrutiny due to the environmental persistence of some fluorinated substances, such as per- and polyfluoroalkyl substances (PFAS). engineeringness.comsciencedaily.com This has spurred significant research into developing greener and more sustainable synthetic methods. Key goals include avoiding toxic reagents, reducing waste, and using environmentally benign solvents.

Recent breakthroughs include the development of PFAS-free methods for trifluoromethylation, which use safer fluorine sources like caesium fluoride. engineeringness.comsciencedaily.com The chemical industry is actively seeking such alternatives to comply with new regulations and reduce environmental impact. engineeringness.com Furthermore, solvents play a critical role in green chemistry. Notably, 2,2,2-trifluoroethanol (B45653) (TFE) itself is often considered a green solvent due to its high ionizing power and ability to be recycled, making it an effective medium for various organic transformations. researchgate.net The development of synthetic routes to this compound and its derivatives that align with the principles of green chemistry—such as using catalytic methods, minimizing byproducts, and employing safe, recyclable solvents—is a key direction for future research. eurekalert.orgsciencedaily.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reduction of the corresponding ketone, 1-(3-Bromophenyl)-2,2,2-trifluoroethanone, using sodium borohydride (NaBH₄) in a mixed solvent system of tetrahydrofuran (THF) and ethanol. Reaction conditions include stirring at 0°C under nitrogen, followed by quenching with NaHCO₃ and extraction with ethyl acetate . For analogous 4-bromo derivatives, similar protocols yield ~56% efficiency, suggesting comparable optimization for the 3-bromo isomer (e.g., solvent polarity, temperature control) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For the 4-bromo analog, ¹H NMR shows a quartet at δ 4.98 ppm (J = 6.6 Hz) for the -CH(OH)- group, and ¹⁹F NMR exhibits a doublet at δ -79.0 ppm (J = 6.6 Hz) for the -CF₃ moiety. Aromatic protons appear as multiplet signals between δ 7.33–7.57 ppm. For the 3-bromo derivative, expect similar -CF₃ and alcohol proton signals, with aromatic peaks shifted due to the meta-substitution pattern .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems show promise?

- Methodological Answer : Kinetic resolution via enzymatic catalysis is a viable approach. For the 4-bromo analog, alcohol dehydrogenases (ADHs) have been used to selectively reduce the ketone precursor to enantiomerically enriched alcohol. Microwave-assisted acetylation with vinyl acetate in toluene (using lipases or ADHs) could be adapted for the 3-bromo isomer, with optimization of enzyme specificity and reaction time . Computational docking studies may aid in identifying suitable ADHs for meta-substituted substrates.

Q. What role does the bromophenyl group play in modulating the compound’s reactivity or biological activity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing bromine atom enhances the stability of intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a valuable building block for pharmaceuticals. In Keap1 inhibitor synthesis, the bromophenyl moiety facilitates fragment-based drug design by enabling precise steric and electronic tuning . Comparative studies with chloro or nitro analogs can further elucidate substituent effects on bioactivity.

Q. How does this compound interact with biomolecules, and what computational models explain its solvent or co-solvent effects?

- Methodological Answer : The -CF₃ group’s hydrophobicity and strong hydrogen-bond-donating ability (similar to 2,2,2-trifluoroethanol) may disrupt protein hydration shells, promoting secondary structure stabilization. Molecular dynamics simulations suggest bifurcated hydrogen bonds between the alcohol’s hydroxyl group and peptide carbonyls, leaving intramolecular interactions intact. This model aligns with TFE’s documented role in α-helix stabilization .

Q. What challenges arise in scaling up the synthesis of this compound, and how can side reactions be minimized?

- Methodological Answer : Key challenges include controlling regioselectivity during bromination and avoiding over-reduction. For large-scale ketone precursors, iron-catalyzed bromination (using N-bromosuccinimide) under inert atmospheres improves yield. NaBH₄ reduction should be performed in batches with strict temperature control to prevent racemization or byproduct formation. Purity can be enhanced via fractional distillation or chromatography .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted or flow-chemistry setups to enhance reaction efficiency and enantioselectivity .

- Computational Modeling : Use DFT calculations to predict hydrogen-bonding interactions and guide enzyme selection for kinetic resolution .

- Biological Screening : Evaluate the compound’s utility as a chiral auxiliary or protease inhibitor scaffold via high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.